molecular formula C13H22ClNO4 B577408 1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate CAS No. 1351956-13-2

1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate

Cat. No.: B577408
CAS No.: 1351956-13-2
M. Wt: 291.772
InChI Key: LYGKJDNGNGLEAB-UHFFFAOYSA-N
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Description

“1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate” is a chemical compound. Its empirical formula is C11H19NO4 and it has a molecular weight of 229.27 .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For “this compound”, the SMILES string is O=C(OC(C)(C)C)N(CCC1)C1C(OC)=O and the InChI key is WVDGSSCWFMSRHN-UHFFFAOYSA-N .

Scientific Research Applications

Environmental Decomposition and Conversion

Research on methyl tert-butyl ether (MTBE), a compound containing tert-butyl groups, focuses on its decomposition using radio frequency (RF) plasma reactors. Studies demonstrate that RF plasma can effectively decompose MTBE, converting it into simpler hydrocarbons like methane, ethylene, and acetylene. This process is promising for environmental remediation efforts, particularly in treating air and water pollutants derived from gasoline additives (Hsieh et al., 2011).

Synthesis of N-heterocycles

Tert-butanesulfinamide, a compound related to the tert-butyl group, has been extensively used in asymmetric synthesis, particularly for creating N-heterocycles. This review highlights the use of tert-butanesulfinamide in the stereoselective synthesis of piperidines, pyrrolidines, azetidines, and their derivatives, showcasing its importance in the development of pharmaceuticals and natural product synthesis (Philip et al., 2020).

Biodegradation and Environmental Fate

Studies on ethyl tert-butyl ether (ETBE), another tert-butyl-containing compound, review its biodegradation and fate in soil and groundwater. The research identifies microorganisms capable of degrading ETBE through various pathways, emphasizing the environmental impact and remediation potential of compounds with tert-butyl groups (Thornton et al., 2020).

Pollution Control and Catalysis

Research into the synthesis and environmental applications of compounds with tert-butyl groups includes exploring their use in pollution control and as catalysts in industrial processes. For example, the degradation of pollutants like MTBE in water through adsorption and catalytic methods shows the environmental significance of tert-butyl-related compounds (Vakili et al., 2017).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For “1-Tert-butyl 2-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate”, it is classified as Acute Tox. 4 Oral according to the GHS classification, indicating that it may be harmful if swallowed .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 2-(2-chloroethyl)pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-9-5-6-13(15,7-8-14)10(16)18-4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGKJDNGNGLEAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CCCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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